molecular formula C21H13Cl2N B14708208 6-Chloro-2-(4-chlorophenyl)-4-phenylquinoline CAS No. 21923-45-5

6-Chloro-2-(4-chlorophenyl)-4-phenylquinoline

Cat. No.: B14708208
CAS No.: 21923-45-5
M. Wt: 350.2 g/mol
InChI Key: DRQSSQYBPLZPMA-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-chlorophenyl)-4-phenylquinoline is a chemical compound with the molecular formula C21H13Cl2N. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of two chlorine atoms and a phenyl group attached to the quinoline core, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-chlorophenyl)-4-phenylquinoline can be achieved through various synthetic routes. One common method involves the reaction of 4-chloroaniline with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to form the intermediate Schiff base, which is then cyclized to form the quinoline core. The final product is obtained after purification through column chromatography .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-chlorophenyl)-4-phenylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides, aryl halides

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives

    Reduction: Amine derivatives

    Substitution: Functionalized quinoline derivatives with various substituents

Scientific Research Applications

6-Chloro-2-(4-chlorophenyl)-4-phenylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-chlorophenyl)-4-phenylquinoline involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions and leading to cell death. It is also known to inhibit certain enzymes, which can interfere with cellular processes such as replication and transcription. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-(4-chlorophenyl)-4-quinolinecarboxylic acid
  • 6,8-Dichloro-2-hydroxy-4-quinolinecarboxylic acid
  • 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid

Uniqueness

6-Chloro-2-(4-chlorophenyl)-4-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and a phenyl group enhances its reactivity and potential for various applications compared to other quinoline derivatives .

Properties

CAS No.

21923-45-5

Molecular Formula

C21H13Cl2N

Molecular Weight

350.2 g/mol

IUPAC Name

6-chloro-2-(4-chlorophenyl)-4-phenylquinoline

InChI

InChI=1S/C21H13Cl2N/c22-16-8-6-15(7-9-16)21-13-18(14-4-2-1-3-5-14)19-12-17(23)10-11-20(19)24-21/h1-13H

InChI Key

DRQSSQYBPLZPMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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